molecular formula C13H14O4 B11811256 2-Methyl-4-propoxybenzofuran-6-carboxylic acid

2-Methyl-4-propoxybenzofuran-6-carboxylic acid

Cat. No.: B11811256
M. Wt: 234.25 g/mol
InChI Key: VNJIODKRXQGPMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of benzofuran derivatives, including 2-Methyl-4-propoxybenzofuran-6-carboxylicacid, often employs scalable synthetic routes such as the free radical cyclization cascade and proton quantum tunneling methods. These methods are advantageous due to their high yield and fewer side reactions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-propoxybenzofuran-6-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, water radical cations for oxidation, and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, making them suitable for a wide range of applications .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can introduce new functional groups to the benzofuran ring .

Scientific Research Applications

2-Methyl-4-propoxybenzofuran-6-carboxylicacid has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-propoxybenzofuran-6-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its observed biological activities. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-4-propoxybenzofuran-6-carboxylicacid include other benzofuran derivatives such as:

  • 2-Propyl-4-methylbenzofuran-6-carboxylicacid
  • 2-Methyl-4-ethoxybenzofuran-6-carboxylicacid

Uniqueness

What sets 2-Methyl-4-propoxybenzofuran-6-carboxylicacid apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the propoxy group, in particular, may enhance its solubility and bioavailability, making it a more effective compound for certain applications .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-methyl-4-propoxy-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-3-4-16-11-6-9(13(14)15)7-12-10(11)5-8(2)17-12/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

VNJIODKRXQGPMR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC2=C1C=C(O2)C)C(=O)O

Origin of Product

United States

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